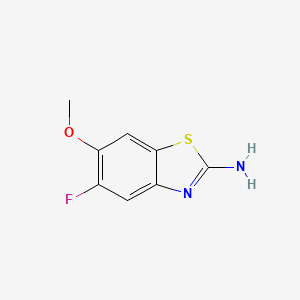
2-Amino-5-fluoro-6-methoxybenzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-fluoro-6-methoxybenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and a methoxy group at the sixth position on the benzothiazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-6-methoxybenzothiazole typically involves the condensation of 2-aminothiophenol with appropriate fluorinated and methoxylated aromatic aldehydes. One common method includes the use of aqueous potassium hydroxide solution followed by acidification and air oxidation .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts such as copper(I) oxide in dimethyl sulfoxide (DMSO) at room temperature to achieve high yields of the desired product .
化学反応の分析
Types of Reactions: 2-Amino-5-fluoro-6-methoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and thiols, depending on the reaction conditions and reagents used .
科学的研究の応用
2-Amino-5-fluoro-6-methoxybenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for imaging biological systems.
Medicine: This compound has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other materials
作用機序
The mechanism of action of 2-Amino-5-fluoro-6-methoxybenzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: The compound can inhibit the activity of enzymes like topoisomerases and kinases, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
類似化合物との比較
Comparison: Compared to these similar compounds, 2-Amino-5-fluoro-6-methoxybenzothiazole is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for more diverse applications in medicinal chemistry and material science .
生物活性
3-Bromo-4-fluoro-5-nitrobenzamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
3-Bromo-4-fluoro-5-nitrobenzamide has the molecular formula C7H4BrFNO3 and a molecular weight of 238.02 g/mol. Its structure includes a benzene ring substituted with bromine, fluorine, and nitro groups, which are known to influence its biological properties.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the nitro group is known to enhance the compound's ability to act as an enzyme inhibitor, particularly against certain kinases involved in cancer cell proliferation. Studies indicate that it may inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in tumor growth and metastasis .
- Antimicrobial Properties : The compound has shown broad-spectrum antibacterial and antifungal activity. In vitro studies demonstrate its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : In a study involving non-small cell lung cancer (NSCLC) cell lines, 3-bromo-4-fluoro-5-nitrobenzamide demonstrated significant cytotoxicity with IC50 values ranging from 1.25 to 2.31 µM across different cell lines. The compound induced cell cycle arrest at the G2 phase and promoted apoptosis through the downregulation of FGFR signaling pathways .
- Antimicrobial Efficacy : A series of tests against various bacterial strains revealed that 3-bromo-4-fluoro-5-nitrobenzamide exhibited potent antibacterial activity, outperforming standard antibiotics in some assays. Its mechanism was linked to disruption of bacterial cell wall synthesis .
Structure-Activity Relationships (SAR)
The biological activity of 3-bromo-4-fluoro-5-nitrobenzamide can be correlated with its structural features:
- Nitro Group : Enhances electron affinity, increasing reactivity towards biological targets.
- Halogen Substituents : The presence of bromine and fluorine atoms contributes to lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
特性
IUPAC Name |
5-fluoro-6-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2OS/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJIAORDLXFVKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













